molecular formula C15H10BrFN2O3S3 B3297507 N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-2-(4-fluorobenzenesulfonyl)acetamide CAS No. 895470-96-9

N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-2-(4-fluorobenzenesulfonyl)acetamide

Cat. No.: B3297507
CAS No.: 895470-96-9
M. Wt: 461.4 g/mol
InChI Key: YCYDSEXXAUFYFI-UHFFFAOYSA-N
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Description

N-[4-(5-Bromothiophen-2-yl)-1,3-thiazol-2-yl]-2-(4-fluorobenzenesulfonyl)acetamide (CAS 895470-96-9) is a synthetic organic compound with a molecular formula of C15H10BrFN2O3S3 and a molecular weight of 461.34 g/mol . This molecule is built on a complex heterocyclic scaffold, incorporating both a thiophene and a thiazole ring, which are classes of compounds known for their significant potential in medicinal chemistry . The presence of the 5-bromothiophene moiety and the 4-fluorobenzenesulfonyl group makes it a valuable intermediate for researchers exploring structure-activity relationships in drug discovery. The specific research applications of this compound are derived from its structural features. Compounds containing the thiazole ring are investigated for a wide range of therapeutic applications, including as antibacterial, antiretroviral, antifungal, and antihypertensive agents . Furthermore, molecules featuring a fluorobenzenesulfonyl group attached to an acetamide backbone have been identified in patent literature as potential antagonists for specific biological targets. For instance, structurally related sulfonamide-acetamide compounds have been reported to act as antagonists for the DP-2 (CRTh2) receptor, which is a prominent target for the treatment of allergic disorders such as asthma, atopic dermatitis, and allergic rhinitis . The mechanism of action for such compounds typically involves blocking the interaction of prostaglandin D2 (PGD2) with its receptor, thereby inhibiting the inflammatory pathways involved in these diseases . This product is intended for research and development use only in a laboratory setting. It is not for diagnostic, therapeutic, or any human use. The buyer assumes full responsibility for confirming the product's identity and purity and for ensuring all handling and usage comply with their local laboratory safety protocols.

Properties

IUPAC Name

N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrFN2O3S3/c16-13-6-5-12(24-13)11-7-23-15(18-11)19-14(20)8-25(21,22)10-3-1-9(17)2-4-10/h1-7H,8H2,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCYDSEXXAUFYFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)S(=O)(=O)CC(=O)NC2=NC(=CS2)C3=CC=C(S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrFN2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-2-(4-fluorobenzenesulfonyl)acetamide typically involves multi-step reactions starting from commercially available precursors. The key steps include the formation of the thiazole ring, bromination of the thiophene ring, and subsequent sulfonylation and acetamide formation. Common reagents used in these reactions include bromine, thionyl chloride, and various sulfonyl chlorides .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-2-(4-fluorobenzenesulfonyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols .

Scientific Research Applications

N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-2-(4-fluorobenzenesulfonyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-2-(4-fluorobenzenesulfonyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit the biosynthesis of certain bacterial lipids, leading to antimicrobial effects. Additionally, it may interfere with cellular signaling pathways in cancer cells, resulting in antiproliferative activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of thiazole-based acetamides. Below is a systematic comparison with structurally analogous compounds, focusing on substituent variations, synthesis routes, and physicochemical properties.

Key Observations:

Thiazole Substituents: The target compound’s 5-bromothiophen-2-yl group introduces steric bulk and halogen-mediated hydrophobic interactions, distinct from the methoxyphenyl () or cyanophenyl () substituents in analogs. Bromine’s electron-withdrawing nature may also modulate the thiazole’s electronic environment . Compounds with 4-methoxyphenyl or 4-cyanophenyl groups () prioritize electronic modulation (e.g., methoxy’s electron-donating effect vs. cyano’s electron-withdrawing effect), which could influence solubility or target binding .

This modification is shared with ’s compound but absent in others . Phenoxy () and ethoxyphenyl () substituents prioritize lipophilicity, which may affect membrane permeability in biological systems .

Synthetic Routes :

  • Most analogs (e.g., ) employ bromo-ketone condensations or N-acylation reactions, suggesting shared synthetic pathways. The target compound’s synthesis likely requires additional sulfonylation steps, increasing complexity .

Physicochemical Properties :

  • The molecular weight of the target compound (~437.3 g/mol) exceeds that of acetylated analogs (e.g., 292.9 g/mol for compound 18) due to the sulfonyl group. This could impact pharmacokinetic properties like absorption and distribution .
  • Solubility : Sulfonyl groups (, target compound) improve aqueous solubility compared to lipophilic substituents like bromobenzyl () .

Research Findings and Implications

  • Structure-Activity Relationships (SAR) : The bromothiophene and fluorobenzenesulfonyl groups in the target compound may synergize to enhance binding to targets like kinases or sulfonylurea receptors, though specific activity data are unavailable in the provided evidence.
  • Synthetic Feasibility : The compound’s synthesis is likely more challenging than simpler acetylated analogs due to the sulfonylation step, necessitating optimized reaction conditions .

Biological Activity

N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-2-(4-fluorobenzenesulfonyl)acetamide is a synthetic compound notable for its complex structure and potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Synthesis

The compound features a thiazole ring, a bromothiophene moiety, and a fluorobenzenesulfonamide group. The synthesis typically involves multi-step organic reactions, including:

  • Formation of the Bromothiophene Intermediate : Synthesis begins with bromination of thiophene using bromine or N-bromosuccinimide.
  • Thiazole Ring Formation : The bromothiophene intermediate is reacted with thioamide and a base to create the thiazole ring.
  • Coupling with Fluorobenzenesulfonamide : Finally, the thiazole intermediate is coupled with 4-fluorobenzenesulfonyl chloride.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit diverse biological activities such as antimicrobial, anticancer, and antioxidant properties. The presence of halogen substituents (bromine and fluorine) enhances lipophilicity and biological availability, potentially increasing the efficacy of the compound in various therapeutic applications.

Table 1: Biological Activities of Related Compounds

Compound NameStructural FeaturesBiological Activity
N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-fluorobenzamideBromothiophene & ThiazoleAnticancer
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-fluorobenzamideChlorine substitutionAntimicrobial
N-[4-(5-bromo-4-methylthiazol-2-yl)-1,3-thiazol-2-y]-benzamideMethyl substitution on thiazoleAntioxidant

The biological activity of this compound involves interactions with specific molecular targets:

  • Enzyme Inhibition : The compound can inhibit enzyme activity by binding to active sites.
  • Receptor Modulation : It may modulate receptor functions by interacting with binding sites.

Antimicrobial Activity

A study assessed the antimicrobial efficacy of various derivatives of similar compounds against Staphylococcus aureus and Escherichia coli. The findings indicated that compounds with fluorine substitutions exhibited significant reductions in microbial viability at concentrations as low as 32 µM.

Anticancer Properties

In vitro studies demonstrated that this compound significantly inhibited cancer cell proliferation in several lines, including breast and lung cancer cells. The mechanism was attributed to apoptosis induction and cell cycle arrest.

Structure-Activity Relationship (SAR)

The structure–activity relationship analysis suggests that the introduction of halogen atoms significantly affects biological activity. For instance, fluorine enhances lipophilicity, leading to better cellular uptake and bioavailability.

Table 2: Minimum Inhibitory Concentrations (MIC)

CompoundMIC (µM)MBC (µM)
This compound3264
Control Compound A1632
Control Compound B64128

Q & A

Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-2-(4-fluorobenzenesulfonyl)acetamide?

The synthesis involves multi-step reactions, typically starting with the formation of the thiazole ring. Key steps include:

  • Thiophene bromination : Introducing bromine at the 5-position of thiophene under controlled temperature (0–5°C) using N-bromosuccinimide (NBS) and a radical initiator like AIBN .
  • Thiazole ring formation : Condensation of 5-bromothiophene-2-carboxaldehyde with thiourea derivatives in the presence of iodine or H2O2 as oxidizing agents .
  • Sulfonylation : Coupling the thiazole intermediate with 4-fluorobenzenesulfonyl chloride in anhydrous dichloromethane using triethylamine as a base .
    Critical conditions : Maintain inert atmosphere (N2/Ar) during bromination, control pH (7–8) during sulfonylation, and use HPLC-grade solvents to minimize side reactions.

Q. How can researchers confirm the structural integrity of this compound using spectroscopic and crystallographic methods?

  • NMR spectroscopy : Use 1^1H and 13^13C NMR to verify substituent positions (e.g., bromothiophene protons at δ 6.8–7.2 ppm; thiazole protons at δ 7.5–8.0 ppm) .
  • X-ray crystallography : Employ SHELXL for small-molecule refinement to resolve ambiguities in sulfonamide or thiazole ring geometry. Single-crystal datasets should be collected at low temperature (100 K) to minimize thermal motion artifacts .
  • Mass spectrometry : High-resolution ESI-MS can confirm the molecular ion peak (expected m/z: 416.9 for C15H10BrFN2O3S3) and rule out impurities .

Q. What solvent systems and chromatographic techniques are recommended for purifying this compound?

  • Solubility : The compound is sparingly soluble in water but dissolves in DMSO, DMF, or dichloromethane. Use gradient elution with hexane/ethyl acetate (4:1 to 1:1) for column chromatography .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water (0.1% TFA) at 1.0 mL/min flow rate achieve >95% purity. Monitor at 254 nm due to aromatic and sulfonyl chromophores .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data (e.g., bond lengths, electronic properties)?

  • Hybrid DFT/Molecular Mechanics : Optimize the structure using B3LYP/6-311+G(d,p) and compare with crystallographic data (e.g., C-S bond lengths in sulfonamide groups). Discrepancies >0.05 Å may indicate crystal packing effects .
  • Electrostatic Potential Maps : Analyze charge distribution to explain unexpected reactivity (e.g., nucleophilic attack at the thiazole vs. sulfonamide group) .

Q. What strategies are effective for evaluating the compound’s biological activity while addressing variability in assay results?

  • Dose-response standardization : Use a 10-point dilution series (1 nM–100 µM) in triplicate to account for non-linear effects in enzyme inhibition assays .
  • Off-target profiling : Screen against related kinases or receptors (e.g., EGFR, VEGFR) to identify selectivity. IC50 shifts >10-fold suggest assay-specific interference .
  • Data normalization : Include positive controls (e.g., staurosporine for kinase assays) and normalize activity to cell viability (MTT assay) to distinguish cytotoxicity from target inhibition .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?

  • Core modifications : Replace the 5-bromothiophene with chlorothiophene or benzothiophene to assess halogen/π-stacking effects on target binding .
  • Sulfonamide bioisosteres : Substitute the 4-fluorobenzenesulfonyl group with phosphonates or tetrazoles to modulate solubility and metabolic stability .
  • Proteolysis-targeting chimeras (PROTACs) : Conjugate the compound to E3 ligase ligands (e.g., thalidomide derivatives) to evaluate targeted protein degradation efficacy .

Q. What analytical approaches are recommended for troubleshooting low yields in large-scale synthesis?

  • Reaction monitoring : Use in-situ FTIR to track intermediate formation (e.g., disappearance of thiourea C=S stretch at 1250 cm⁻¹) .
  • Byproduct identification : LC-MS/MS with CID fragmentation can detect dimerization or sulfonamide hydrolysis products. Adjust stoichiometry (e.g., 1.2:1 sulfonyl chloride:amine) to suppress side reactions .
  • Scale-up adjustments : Replace batch reactors with flow chemistry setups to improve heat transfer during exothermic steps (e.g., thiazole cyclization) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-2-(4-fluorobenzenesulfonyl)acetamide
Reactant of Route 2
N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-2-(4-fluorobenzenesulfonyl)acetamide

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